

Utilizing pAUR Vectors for Aureobasidin A-Based Selection in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Aureobasidin I	
Cat. No.:	B15181467	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Aureobasidin A (AbA) is a potent cyclic depsipeptide antibiotic that is highly effective against the yeast Saccharomyces cerevisiae and other fungal species.[1][2][3] Its mechanism of action involves the inhibition of inositol phosphorylceramide (IPC) synthase, an essential enzyme in the sphingolipid biosynthesis pathway encoded by the AUR1 gene.[2][4][5] This inhibition disrupts cell membrane integrity, leading to cell death.[6] A specific mutation in the AUR1 gene, known as AUR1-C, confers dominant resistance to AbA.[1][2][4] This resistance mechanism forms the basis of a powerful selection system for yeast transformation and protein-protein interaction studies.

pAUR vectors are a series of E. coli-yeast shuttle vectors that carry the AUR1-C gene as a selectable marker.[7] Transformation of yeast with a pAUR vector allows for the direct selection of transformants on media containing Aureobasidin A. This system offers significant advantages over traditional auxotrophic markers, including a lower background and the ability to be used in wild-type yeast strains without the need for specific mutations.[1][7]

These application notes provide detailed protocols and supporting data for the effective utilization of pAUR vectors and Aureobasidin A selection in research and drug development.



Data Presentation

Table 1: Aureobasidin A (AbA) Working Concentrations for Selection

Organism	AbA Concentration (μg/mL)	Vector Type	Reference
Saccharomyces cerevisiae	0.1 - 0.5	pAUR Plasmids	[2][3][5]
Saccharomyces cerevisiae	0.5	pAbAi (Yeast One- Hybrid)	[5]
Saccharomyces cerevisiae	5.0 (for studying fungicidal action)	N/A	[6]
Schizosaccharomyces pombe	0.1 - 5.0	pAUR224	[8]
Aspergillus nidulans	0.1 - 5.0	pAUR316	[8]

Table 2: Overview of Common pAUR Vector Types



Vector Name	Vector Type	Key Features	Common Application	Reference
pAUR101	Integrating (YIp)	Integrates into the yeast chromosome via homologous recombination for stable gene expression.	Stable expression of a target gene.	[7]
pAUR112	Episomal (YEp)	Contains the 2-micron origin for high-copy number replication.	High-level protein expression.	[7]
pAUR123	Centromeric (YCp)	Contains a centromere sequence (CEN/ARS) for stable, low-copynumber maintenance.	Studies requiring regulated, single-copy gene expression.	[7]
pAUR135	Expression	Includes a promoter (e.g., ADH1) for constitutive or inducible gene expression.	Regulated protein expression studies.	[7]
pAbAi	Bait Vector (Y1H)	Contains the URA3 reporter gene upstream of the AUR1-C reporter gene for yeast one-hybrid screening.	Yeast One- Hybrid (Y1H) assays to identify protein-DNA interactions.	[5]



Experimental Protocols Protocol 1: Preparation of Aureobasidin A Stock Solution

- Materials:
 - Aureobasidin A (lyophilized powder)
 - Methanol or Ethanol (ACS grade or higher)
 - Sterile microcentrifuge tubes
 - Vortex mixer
- Procedure:
 - 1. Aseptically weigh the desired amount of Aureobasidin A powder.
 - 2. Dissolve the powder in methanol or ethanol to a final concentration of 1 mg/mL.[4][8]
 - 3. Vortex thoroughly until the powder is completely dissolved.
 - 4. Store the stock solution at -20°C for up to one year.[4] The reconstituted solution can be stored at 4°C for shorter periods.[8]

Protocol 2: Yeast Transformation using the Lithium Acetate (LiAc)/Single-Stranded Carrier DNA (ssDNA)/Polyethylene Glycol (PEG) Method

This protocol is a standard method for achieving high-efficiency transformation of yeast cells.

- Materials:
 - Yeast strain to be transformed
 - YPD medium (1% yeast extract, 2% peptone, 2% dextrose)



- pAUR vector DNA (0.1-1.0 μg)
- 1 M Lithium Acetate (LiAc), sterile
- 50% (w/v) Polyethylene Glycol (PEG 3350), sterile
- Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL
- TE buffer (10 mM Tris-HCl, pH 7.5, 1 mM EDTA)
- Sterile water
- YPD agar plates containing the appropriate concentration of Aureobasidin A (refer to Table
 1)
- Incubator at 30°C
- Water bath at 42°C
- Spectrophotometer
- Procedure:
 - 1. Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.
 - 2. The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2.
 - 3. Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8.
 - 4. Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
 - 5. Wash the cell pellet with 25 mL of sterile water and centrifuge again.
 - 6. Resuspend the cells in 1 mL of sterile 1 M LiAc and transfer to a microcentrifuge tube.
 - 7. Pellet the cells by centrifugation and remove the supernatant.



- 8. Resuspend the cells in 400 μ L of 1 M LiAc to a final volume of 500 μ L (approximately 2 x 109 cells/mL).[9]
- 9. Boil a sample of the single-stranded carrier DNA for 5 minutes and immediately chill on ice.
- 10. In a sterile microcentrifuge tube, mix the following in order:
 - 240 µL of 50% PEG
 - 36 μL of 1 M LiAc
 - 25 μL of boiled single-stranded carrier DNA
 - 50 μL of the prepared yeast cell suspension
 - 1-5 μL of pAUR vector DNA (0.1-1.0 μg) in TE buffer or water
- 11. Vortex the mixture gently for 10 seconds.
- 12. Incubate at 30°C for 30 minutes with shaking.
- 13. Heat shock the cells at 42°C for 15-20 minutes.
- 14. Pellet the cells by centrifugation at 8,000 x g for 1 minute.
- 15. Carefully remove the supernatant.
- 16. Resuspend the cell pellet in 200-1000 μL of sterile water.
- 17. Plate 100-200 μL of the cell suspension onto YPD agar plates containing the appropriate concentration of Aureobasidin A.
- 18. Incubate the plates at 30°C for 3-5 days, or until colonies appear.

Protocol 3: Selection of Transformants and Verification

Materials:



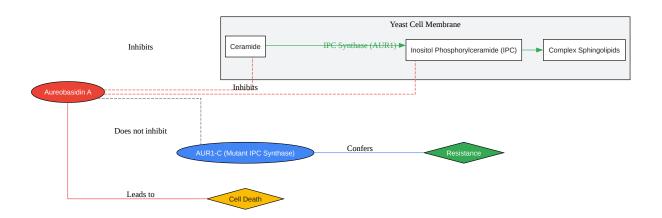
- YPD agar plates with Aureobasidin A from Protocol 2
- Sterile toothpicks or inoculation loops
- Liquid YPD medium containing Aureobasidin A
- PCR reagents for colony PCR
- Plasmid DNA miniprep kit (yeast compatible)

Procedure:

- 1. Primary Selection: After incubation, colonies that appear on the Aureobasidin A-containing plates are putative transformants. The number of background colonies is typically very low with AbA selection.[1][2]
- 2. Verification by Patching: Pick individual colonies with a sterile toothpick and patch them onto a fresh YPD plate containing Aureobasidin A to confirm resistance. Also, patch onto a non-selective YPD plate as a growth control.
- 3. Verification by PCR (Optional): Perform colony PCR on the putative transformants to verify the presence of the integrated or episomal pAUR vector. Design primers specific to the inserted gene or a region of the pAUR vector.
- 4. Verification by Plasmid Rescue (for episomal vectors): Inoculate a confirmed transformant into liquid YPD medium containing Aureobasidin A and grow overnight. Extract the plasmid DNA using a yeast plasmid miniprep kit. The rescued plasmid can then be analyzed by restriction digest or sequencing.

Visualizations

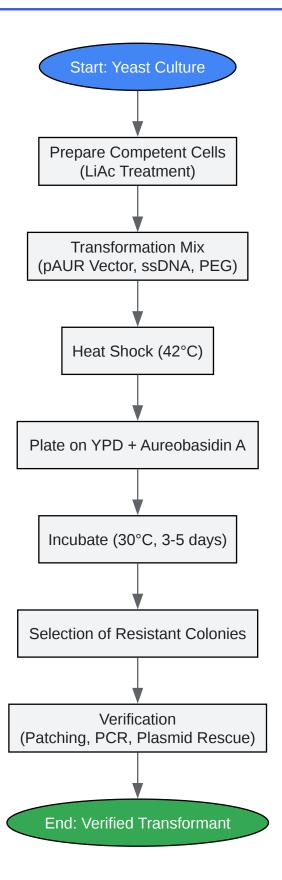




Click to download full resolution via product page

Caption: Mechanism of Aureobasidin A action and resistance.

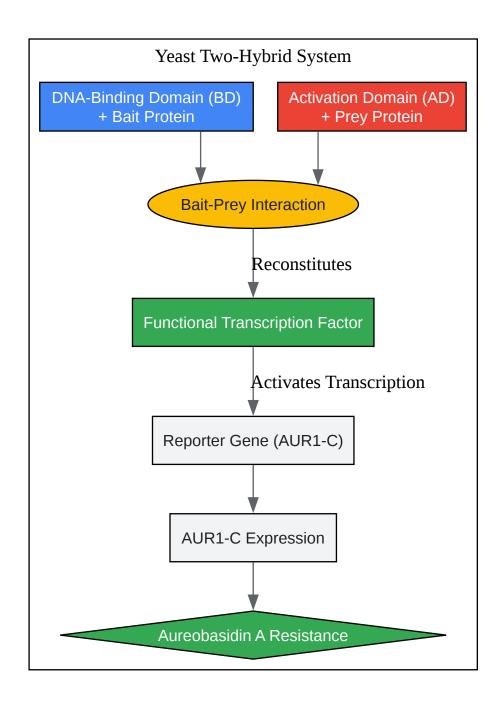




Click to download full resolution via product page

Caption: Workflow for yeast transformation with pAUR vectors.





Click to download full resolution via product page

Caption: Logic of AbA selection in Yeast Two-Hybrid assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 2. Aureobasidin A: selectable drug resistance for yeast [takarabio.com]
- 3. Aureobasidin A for yeast two-hybrid studies [takarabio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Fungicidal action of aureobasidin A, a cyclic depsipeptide antifungal antibiotic, against Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 7. takara.co.kr [takara.co.kr]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 9. med.nyu.edu [med.nyu.edu]
- To cite this document: BenchChem. [Utilizing pAUR Vectors for Aureobasidin A-Based Selection in Yeast]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15181467#utilizing-paur-vectors-that-conferaureobasidin-a-resistance]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com